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Ethyl vanillin isobutyrate - 188417-26-7

Ethyl vanillin isobutyrate

Catalog Number: EVT-320076
CAS Number: 188417-26-7
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl vanillin isobutyrate, also known as 2-Ethoxy-4-formylphenyl isobutyrate, is a flavoring agent . It is a white to light yellow powder .

Molecular Structure Analysis

The molecular weight of Ethyl vanillin isobutyrate is 236.27, and its chemical formula is C13H16O4 . It is a benzaldehyde that is substituted by an ethoxy group at position 3 and by a (2-methylpropanoyl)oxy group at position 4 .

Physical And Chemical Properties Analysis

Ethyl vanillin isobutyrate is insoluble in water but soluble in organic solvents and oils . It is freely soluble in ethanol . The compound is a white to light yellow powder . The minimum assay value is 98% .

Vanillin

Compound Description: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde and the primary component of vanilla bean extract. It is widely used as a flavoring agent in food, beverages, and pharmaceuticals. Vanillin possesses antioxidant properties and has been studied for its potential health benefits. [, ]

Relevance: Vanillin is structurally related to ethyl vanillin isobutyrate through the presence of the 4-hydroxy-3-methoxybenzaldehyde core. Ethyl vanillin isobutyrate is the ester derivative of ethyl vanillin, which is a structural analog of vanillin where the methyl group on the methoxy substituent is replaced with an ethyl group. Both compounds share the same aromatic ring and substituent pattern, differing only in the alkyl chain length of the ester moiety. [, ]

Ethyl Vanillin

Compound Description: Ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a stronger and slightly different aroma profile compared to vanillin. It is commonly used in food, beverages, and pharmaceuticals as a substitute for natural vanilla extract. [, ]

Relevance: Ethyl vanillin shares a close structural relationship with ethyl vanillin isobutyrate, being the parent compound from which the latter is derived. Ethyl vanillin isobutyrate is formed through esterification of the hydroxyl group of ethyl vanillin with isobutyric acid. This structural similarity results in similar aroma profiles. [, ]

Methyl Vanillin

Compound Description: Methyl vanillin (4-Hydroxy-3-methoxybenzaldehyde) is another vanillin analog commonly used as a flavoring agent. It has a slightly sweeter taste compared to vanillin and ethyl vanillin. [, ]

Relevance: Like ethyl vanillin, methyl vanillin is structurally similar to ethyl vanillin isobutyrate due to the shared 4-hydroxy-3-methoxybenzaldehyde core. The difference lies in the alkyl group attached to the oxygen atom at the 3rd position of the benzene ring – a methyl group in methyl vanillin and an ethyl group in ethyl vanillin and its isobutyrate ester. [, ]

Ethyl Vanillin β-D-glucoside

Compound Description: Ethyl vanillin β-D-glucoside is a glucoside derivative of ethyl vanillin formed through glycosidic linkage. This compound is studied for its potential to improve the stability and solubility of ethyl vanillin, allowing for its controlled release in various applications. []

Relevance: While structurally distinct from ethyl vanillin isobutyrate, ethyl vanillin β-D-glucoside shares the same core structure of ethyl vanillin. This highlights the versatility of ethyl vanillin as a building block for developing compounds with potentially improved properties, such as increased stability or controlled release. []

3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate

Compound Description: 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate is an ester identified in the essential oils of plants belonging to the Polypodiacea family. It contributes to their characteristic green and seaweed-like odor. []

Relevance: Although structurally different from ethyl vanillin isobutyrate, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate is grouped into the same chemical class – esters of isobutyric acid. This emphasizes the widespread presence and diverse applications of isobutyrate esters in natural and synthetic compounds, including flavorings like ethyl vanillin isobutyrate. []

Isobutyl Isobutyrate

Compound Description: Isobutyl isobutyrate is another ester found in the essential oils of certain fern species. Like 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, it contributes to their characteristic odor profile. []

Relevance: Similar to the previous compound, isobutyl isobutyrate belongs to the same chemical class as ethyl vanillin isobutyrate – esters of isobutyric acid. This emphasizes the commonality of isobutyrate esters as flavor and fragrance compounds in various natural and synthetic products. []

Source and Classification

Ethyl vanillin isobutyrate is synthesized from ethyl vanillin, which can be obtained from natural sources such as vanilla beans or produced synthetically from guaiacol. The compound falls under the category of flavoring agents and aroma compounds. It is classified as a benzaldehyde derivative, characterized by its ethoxy and isobutyryloxy substituents on the benzene ring.

Synthesis Analysis

The synthesis of ethyl vanillin isobutyrate can be achieved through several methods:

  1. Direct Acylation:
    • Ethyl vanillin reacts with isobutyric acid chloride or isobutyric anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at temperatures ranging from 60 to 120 degrees Celsius.
    • The molar ratio of the reactants is generally maintained between 1:1 to 1:3, with optimal yields observed at a ratio of approximately 1.1 to 1.5 for ethyl vanillin to the acylating agent .
  2. Catalyzed Reactions:
    • An alkali metal salt of a low-grade carboxylic acid (e.g., sodium acetate) can be used as a catalyst to facilitate the reaction without the need for solvents, thereby simplifying post-reaction processing .
  3. Crystallization:
    • After the reaction completion, the product can be crystallized by adding a methanol-water or ethanol-water mixture to separate out the solid product at room temperature. This method has been reported to yield high purity (>98%) of ethyl vanillin isobutyrate .
Molecular Structure Analysis

Ethyl vanillin isobutyrate has a molecular formula of C12_{12}H16_{16}O4_{4} and a molecular weight of approximately 224.25 g/mol. The structure features:

  • A benzene ring with an ethoxy group (-OCH2_2CH3_3) and an isobutyryloxy group (-O-C(=O)-C(CH3_3)2_2).
  • The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization due to delocalized electrons in the benzene ring.
Chemical Reactions Analysis

Ethyl vanillin isobutyrate can participate in various chemical reactions:

  • Esterification: It can undergo hydrolysis in the presence of water or alcohols to regenerate ethyl vanillin and isobutyric acid.
  • Reduction Reactions: The aldehyde functional group can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to alcohol derivatives.
Mechanism of Action

The mechanism by which ethyl vanillin isobutyrate exerts its flavoring properties involves:

  • Interaction with Olfactory Receptors: The compound binds to specific receptors in the olfactory system, triggering signals that are interpreted by the brain as sweet and creamy notes typical of vanilla flavors.
  • Stability Under Light Exposure: Ethyl vanillin isobutyrate exhibits superior light stability compared to other flavoring agents, making it suitable for various applications without significant degradation over time .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 56-57 degrees Celsius.
  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Odor Profile: Characterized by a strong vanilla-like aroma with buttery undertones.
Applications

Ethyl vanillin isobutyrate finds extensive use in:

Properties

CAS Number

188417-26-7

Product Name

Ethyl vanillin isobutyrate

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

Solubility

insoluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

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